An In-Depth Technical Guide to (3S)-3-(Pyrrolidin-1-YL)pyrrolidine: Properties, Synthesis, and Applications
An In-Depth Technical Guide to (3S)-3-(Pyrrolidin-1-YL)pyrrolidine: Properties, Synthesis, and Applications
Introduction: The Significance of a Chiral Diamine Scaffold
(3S)-3-(Pyrrolidin-1-YL)pyrrolidine, a chiral diamine, represents a quintessential building block in modern medicinal chemistry and asymmetric synthesis. Its structure, featuring two saturated five-membered pyrrolidine rings linked at the C3 position of a stereochemically defined ring, imparts a unique three-dimensional architecture. This conformationally constrained yet flexible scaffold is a "privileged structure," meaning it is recurrently found in a multitude of biologically active compounds and high-performance catalysts.[1][2] The presence of a secondary amine, a tertiary amine, and a single (S)-stereocenter provides multiple points for synthetic diversification and specific molecular interactions, making it a molecule of significant interest to researchers in drug discovery and process development.[3][4] This guide offers a comprehensive technical overview of its chemical properties, plausible synthetic routes, reactivity, and applications, grounded in established chemical principles.
Core Physicochemical & Structural Properties
(3S)-3-(Pyrrolidin-1-YL)pyrrolidine, also known by its IUPAC name 1-[(3S)-pyrrolidin-3-yl]pyrrolidine, is a bifunctional organic molecule.[5] Its core structure consists of a pyrrolidine ring substituted at the 3-position with a second pyrrolidine moiety. The stereochemical descriptor "(3S)" denotes the specific spatial arrangement at the chiral carbon, which is critical for its application in stereoselective processes.
Molecular Structure
The fundamental structure dictates the molecule's physical and chemical behavior. The presence of two nitrogen atoms—one secondary and one tertiary—makes it a notable diamine base.
Caption: 2D structure of (3S)-3-(Pyrrolidin-1-YL)pyrrolidine with the (S)-stereocenter.
Physicochemical Data
The following table summarizes the key computed and physical properties of the molecule, primarily sourced from comprehensive chemical databases.[5]
| Property | Value | Source |
| IUPAC Name | 1-[(3S)-pyrrolidin-3-yl]pyrrolidine | PubChem[5] |
| CAS Number | 859282-12-5 | PubChem[5] |
| Molecular Formula | C₈H₁₆N₂ | PubChem[5] |
| Molecular Weight | 140.23 g/mol | PubChem[5] |
| Exact Mass | 140.131348519 Da | PubChem[5] |
| XLogP3-AA | 0.5 | PubChem[5] |
| Hydrogen Bond Donor Count | 1 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[5] |
| Rotatable Bond Count | 1 | PubChem[5] |
Note: Most physical properties like boiling point and density are not experimentally reported in publicly available literature and are typically estimated based on structural analogs.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to overlapping signals from the two pyrrolidine rings.
-
δ 3.0-3.5 ppm: Multiplets corresponding to the protons on carbons adjacent to the nitrogen atoms (α-protons). The proton at the chiral C3 position would likely appear in this region as a complex multiplet.
-
δ 2.5-3.0 ppm: A broad singlet attributable to the N-H proton of the secondary amine. Its chemical shift and appearance can vary significantly with solvent and concentration.
-
δ 1.5-2.2 ppm: A series of complex multiplets arising from the remaining methylene protons (β-protons) on both pyrrolidine rings.
¹³C NMR Spectroscopy
The carbon NMR spectrum would provide clearer resolution of the carbon framework.
-
δ 55-65 ppm: A signal for the chiral C3 carbon, which is bonded to two nitrogen atoms.
-
δ 45-55 ppm: Signals for the various α-carbons (adjacent to nitrogen) in both rings.
-
δ 20-35 ppm: Signals corresponding to the β-carbons in both rings.
Infrared (IR) Spectroscopy
Key vibrational modes would be indicative of the amine functionalities and the saturated alkyl structure.
-
3300-3400 cm⁻¹ (weak-medium, sharp): N-H stretching vibration from the secondary amine.
-
2850-2960 cm⁻¹ (strong, sharp): C-H stretching vibrations of the methylene groups.
-
1100-1250 cm⁻¹ (medium): C-N stretching vibrations.
Synthesis and Stereochemical Integrity
The synthesis of enantiomerically pure (3S)-3-(Pyrrolidin-1-YL)pyrrolidine relies on strategies that begin with a chiral starting material (chiral pool synthesis) to ensure the desired stereochemistry in the final product.[2] A plausible and efficient route involves the use of a protected (S)-3-aminopyrrolidine derivative.
Conceptual Synthetic Workflow
A common strategy for forming a second pyrrolidine ring is the double alkylation of a primary amine with a 1,4-dihalobutane. To apply this to a chiral precursor, the secondary amine of the precursor must first be protected to prevent it from reacting.
Caption: Plausible synthetic workflow for (3S)-3-(Pyrrolidin-1-YL)pyrrolidine.
Causality of Experimental Choices:
-
Protection (Step 1): The Boc (tert-butyloxycarbonyl) group is chosen as the protecting group for the primary amine. Its key advantages are its stability to the basic conditions of the subsequent alkylation step and its ease of removal under acidic conditions that do not affect the product's structure.
-
Cyclization (Step 2): The reaction of the protected amine with 1,4-dibromobutane is a classic double N-alkylation to form a pyrrolidine ring.[8] Potassium carbonate is a suitable base to neutralize the HBr formed during the reaction, driving it to completion. Acetonitrile is an excellent polar aprotic solvent for this type of substitution reaction.
-
Deprotection (Step 3): Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an inert solvent cleanly cleaves the Boc group, liberating the secondary amine of the target molecule. The resulting product is often isolated as a salt, which can be neutralized in a subsequent workup step if the free base is required.
Reactivity and Applications
The chemical utility of (3S)-3-(Pyrrolidin-1-YL)pyrrolidine stems from its dual amine functionality and its defined stereochemistry.
Reactivity Profile
-
Basicity: With two nitrogen atoms, the molecule acts as a Brønsted-Lowry base. The secondary amine is generally more basic than the tertiary amine, and both can be protonated to form salts with acids.
-
Nucleophilicity: The lone pair of electrons on the secondary amine's nitrogen is available for nucleophilic attack. This allows for reactions such as N-acylation, N-alkylation, and sulfonylation, providing a handle for covalently attaching the scaffold to other molecules.
-
Ligand Formation: Both nitrogen atoms can act as Lewis bases, donating their electron pairs to coordinate with metal centers. This bidentate chelation is a cornerstone of its application in catalysis, where it can form stable, chiral complexes with transition metals.
Applications in Drug Discovery and Catalysis
The pyrrolidine motif is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs.[1][2] Chiral diamines like (3S)-3-(Pyrrolidin-1-YL)pyrrolidine are highly sought after as:
-
Chiral Building Blocks: They are incorporated into the structure of larger drug candidates to introduce stereochemical complexity and optimize binding to biological targets like enzymes and receptors.[4] The specific 3D orientation of the two pyrrolidine rings can be crucial for achieving high potency and selectivity.
-
Asymmetric Catalysts and Ligands: When complexed with metals (e.g., Rhodium, Ruthenium, Palladium), the resulting chiral complex can catalyze a wide range of asymmetric reactions, such as hydrogenations, transfer hydrogenations, and C-C bond-forming reactions.[3][9] The (S)-configuration of the ligand directs the stereochemical outcome of the reaction, enabling the synthesis of other valuable chiral molecules with high enantiomeric excess.
Caption: Role of (3S)-3-(Pyrrolidin-1-YL)pyrrolidine as a bidentate ligand in catalysis.
Experimental Protocols
The following protocols are representative methodologies for the synthesis and analysis of this compound, designed to be self-validating and reproducible.
Protocol: Synthesis of (3S)-3-(Pyrrolidin-1-YL)pyrrolidine Dihydrochloride
This protocol is based on the general workflow described in Section 3.
Step 1: N-Boc Protection of (S)-3-Aminopyrrolidine
-
To a stirred solution of (S)-3-aminopyrrolidine (1.0 eq) in dichloromethane (DCM, ~0.5 M) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Rationale: The reaction is monitored by TLC or LC-MS until the starting amine is consumed.
-
Wash the reaction mixture sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-(S)-3-aminopyrrolidine, which can often be used without further purification.
Step 2: Cyclization with 1,4-Dichlorobutane
-
Dissolve N-Boc-(S)-3-aminopyrrolidine (1.0 eq) in acetonitrile (~0.3 M).
-
Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq) and 1,4-dichlorobutane (1.2 eq).
-
Heat the mixture to reflux (approx. 82 °C) and maintain for 24-48 hours.
-
Rationale: The progress is monitored by LC-MS. The use of a slight excess of the dichloride and a strong inorganic base in a polar aprotic solvent favors the desired intramolecular cyclization.
-
Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to isolate N-Boc-(3S)-3-(Pyrrolidin-1-YL)pyrrolidine.
Step 3: Boc Deprotection
-
Dissolve the purified Boc-protected product (1.0 eq) in a minimal amount of DCM or methanol.
-
Add a 4 M solution of HCl in 1,4-dioxane (5-10 eq) and stir at room temperature for 2-4 hours.
-
Rationale: A large excess of acid ensures complete cleavage of the Boc group. The reaction is monitored by LC-MS.
-
Concentrate the reaction mixture to dryness under reduced pressure. Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to afford (3S)-3-(Pyrrolidin-1-YL)pyrrolidine as its dihydrochloride salt.
Protocol: Chiral Purity Analysis by HPLC
Objective: To determine the enantiomeric excess (e.e.) of the final product.
-
Column: A chiral stationary phase column (e.g., Chiralpak AD-H or similar).
-
Mobile Phase: A mixture of hexane and isopropanol with a small percentage of a basic modifier like diethylamine (DEA). A typical starting gradient could be 90:10 Hexane:Isopropanol + 0.1% DEA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a small amount of the final product (free base form) in the mobile phase.
-
Validation: Inject a racemic sample of 3-(pyrrolidin-1-yl)pyrrolidine first to determine the retention times of both the (S) and (R) enantiomers. Then, inject the synthesized sample. The enantiomeric excess is calculated from the peak areas of the two enantiomers: e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] × 100.
Conclusion
(3S)-3-(Pyrrolidin-1-YL)pyrrolidine is a structurally elegant and synthetically valuable chiral diamine. Its well-defined stereochemistry and bifunctional nature make it a powerful tool for constructing complex molecular architectures with precise three-dimensional control. From serving as a rigid scaffold in novel therapeutics to acting as a directing ligand in asymmetric catalysis, its chemical properties are of profound interest to researchers dedicated to advancing the frontiers of chemical synthesis and drug development. The methodologies outlined in this guide provide a robust framework for its synthesis, analysis, and strategic application.
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